N-Acetyl-3-(naphthalen-2-yl)-D-alanyl-L-leucyl-L-lysinamide
Description
N-Acetyl-3-(naphthalen-2-yl)-D-alanyl-L-leucyl-L-lysinamide is a synthetic tripeptide derivative characterized by a naphthalen-2-yl substituent on the D-alanyl residue, an acetylated N-terminus, and a C-terminal lysinamide. The compound features a non-natural D-amino acid configuration, which enhances metabolic stability and receptor-binding specificity compared to L-configured peptides.
Properties
CAS No. |
872835-31-9 |
|---|---|
Molecular Formula |
C27H39N5O4 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C27H39N5O4/c1-17(2)14-23(26(35)31-22(25(29)34)10-6-7-13-28)32-27(36)24(30-18(3)33)16-19-11-12-20-8-4-5-9-21(20)15-19/h4-5,8-9,11-12,15,17,22-24H,6-7,10,13-14,16,28H2,1-3H3,(H2,29,34)(H,30,33)(H,31,35)(H,32,36)/t22-,23-,24+/m0/s1 |
InChI Key |
QEEIEZJJYQGCTM-KMDXXIMOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- N-Acetyl-3-(naphthalen-2-yl)-D-alanyl-L-leucyl-L-lysinamide :
- N-terminal acetylation.
- D-alanyl residue modified with a naphthalen-2-yl group at the β-carbon.
- Central L-leucyl and C-terminal L-lysinamide residues.
Analogous Compounds:
Degarelix (CAS 214766-78-6): A 10-amino-acid peptide with the sequence: N-Acetyl-3-(naphthalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-...-D-alaninamide. Molecular Formula: C₈₂H₁₀₃ClN₁₈O₁₆. Molecular Weight: 1632.26 g/mol. Contains additional residues (e.g., 4-chloro-D-phenylalanine, pyridinyl-D-alanine) for enhanced GnRH receptor antagonism .
Abarelix (PPI-149, CAS 785804-17-3) :
- Shorter peptide chain with substitutions such as 4-chloro-D-phenylalanyl and 3-(3-pyridinyl)-D-alanyl.
- Molecular Formula: C₇₂H₉₅ClN₁₄O₁₄.
- Molecular Weight: 1416.06 g/mol (free base).
- Used clinically for prostate cancer but discontinued due to hypersensitivity risks .
Synthetic Cyclohexenecarboxylates (Compounds 17–24): Small molecules featuring a naphthalen-2-yl group (e.g., (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates). Non-peptidic structures used as intermediates in heterocyclic synthesis .
Functional and Pharmacological Comparison
| Parameter | This compound | Degarelix | Abarelix |
|---|---|---|---|
| Primary Application | Research intermediate or fragment | Prostate cancer therapy | Prostate cancer therapy (discontinued) |
| Target | Likely GnRH receptor (inferred from structural analogs) | GnRH receptor antagonist | GnRH receptor antagonist |
| Metabolic Stability | High (D-amino acids, acetylation) | Very high (extensive modifications) | Moderate |
| Hydrophobic Interactions | Strong (naphthalen-2-yl group) | Enhanced (multiple aromatic residues) | Moderate |
| Clinical Status | Preclinical research | Approved (FDA, EMA) | Withdrawn |
Key Research Findings
Role of Naphthalen-2-yl Group :
- The naphthalen-2-yl moiety in Degarelix and related peptides improves binding to hydrophobic pockets of the GnRH receptor, reducing off-target effects .
- In synthetic intermediates (e.g., compounds 9–16), this group facilitates π-π stacking in catalytic reactions .
Impact of D-Amino Acids: D-configured residues (e.g., D-alanyl) resist enzymatic degradation, extending half-life. This is critical for sustained receptor antagonism in Degarelix .
Comparative Efficacy :
- Degarelix shows superior suppression of testosterone compared to Abarelix, attributed to its extended peptide chain and optimized residues .
Q & A
Q. What are the critical steps in synthesizing N-Acetyl-3-(naphthalen-2-yl)-D-alanyl-L-leucyl-L-lysinamide, and how can purity be optimized?
The synthesis involves multi-step peptide coupling, including:
- Chiral amino acid preparation : Use enantiomerically pure D- and L-amino acids (e.g., 3-(naphthalen-2-yl)-D-alanine) to ensure stereochemical fidelity .
- Acetylation : N-terminal acetylation using acetic anhydride or acetyl chloride under basic conditions .
- Solid-phase peptide synthesis (SPPS) : Employ Fmoc/t-Bu strategies for sequential coupling of leucine and lysinamide residues .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to achieve >95% purity . Key challenges include minimizing racemization during coupling and removing truncated peptides via gradient elution .
Q. How is the structural integrity of this compound validated in academic research?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone connectivity and stereochemistry (e.g., naphthalene proton signals at δ 7.2–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H] vs. calculated for CHNO) .
- Circular Dichroism (CD) : To assess secondary structure in solution, particularly for peptide backbone conformation .
Q. What initial biological screening models are suitable for this compound?
- In vitro receptor binding assays : Use radiolabeled GnRH receptors to evaluate antagonistic activity, as the compound is structurally related to Degarelix, a known GnRH antagonist .
- Cell viability assays : Test against hormone-dependent cancer lines (e.g., LNCaP prostate cancer cells) at concentrations ranging from 1 nM to 10 µM .
- Stability studies : Incubate in human plasma at 37°C for 24 hours and quantify degradation via LC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., naphthalene substitution) impact GnRH receptor binding kinetics?
- The naphthalen-2-yl group enhances hydrophobic interactions with receptor subpockets, as shown in molecular docking simulations (e.g., binding energy ΔG = -9.2 kcal/mol) .
- Substitution with smaller aromatic groups (e.g., phenyl) reduces binding affinity by 40–60%, indicating steric and π-π stacking requirements .
- Methodological note : Compare analogs using surface plasmon resonance (SPR) to measure dissociation constants (K) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variability : Re-test batches with orthogonal methods (e.g., HPLC + MALDI-TOF) to exclude impurities <2% .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and serum protein content (e.g., 0.1% BSA) to minimize false negatives .
- Data normalization : Use internal controls (e.g., Degarelix as a reference compound) to calibrate IC values .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use QikProp to optimize logP (target 2–4) and reduce P-glycoprotein efflux .
- MD simulations : Simulate peptide folding in aqueous environments to identify residues prone to proteolysis (e.g., lysinamide cleavage) .
- Fragment-based design : Replace labile bonds (e.g., ester groups) with bioisosteres like amides or heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
